sBADA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

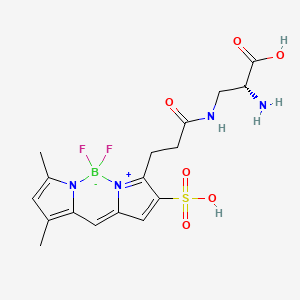

C17H21BF2N4O6S |

|---|---|

Molecular Weight |

458.2 g/mol |

IUPAC Name |

(2R)-2-amino-3-[3-(2,2-difluoro-10,12-dimethyl-5-sulfo-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]propanoic acid |

InChI |

InChI=1S/C17H21BF2N4O6S/c1-9-5-10(2)23-14(9)6-11-7-15(31(28,29)30)13(24(11)18(23,19)20)3-4-16(25)22-8-12(21)17(26)27/h5-7,12H,3-4,8,21H2,1-2H3,(H,22,25)(H,26,27)(H,28,29,30)/t12-/m1/s1 |

InChI Key |

OLMGTLBVHKBMSH-GFCCVEGCSA-N |

Isomeric SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NC[C@H](C(=O)O)N)C)C)(F)F |

Canonical SMILES |

[B-]1(N2C(=CC(=C2C=C3[N+]1=C(C(=C3)S(=O)(=O)O)CCC(=O)NCC(C(=O)O)N)C)C)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of sBADA in Bacterial Cell Wall Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, provides structural integrity and protection, making it a prime target for antimicrobial agents. Understanding the dynamics of cell wall synthesis and remodeling is crucial for the development of new therapeutics. Fluorescent D-amino acids (FDAAs), such as the green sulfonated BODIPY-FL 3-amino-D-alanine (sBADA), have emerged as powerful tools for in situ labeling and visualization of peptidoglycan in live bacteria.[1][2] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its incorporation into the bacterial cell wall, and offers practical guidance for its application in research.

Core Mechanism of this compound Incorporation

Contrary to a mechanism involving cytoplasmic precursor synthesis, this compound is incorporated into the peptidoglycan in the periplasmic space of Gram-negative bacteria and extracytoplasmically in Gram-positive bacteria.[1][3] This process is facilitated by the promiscuous activity of transpeptidases, specifically D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and, where present, L,D-transpeptidases.

The incorporation of this compound occurs through a D-amino acid exchange reaction. This compound mimics the terminal D-alanine of the pentapeptide stem of the lipid II precursor. PBPs, which catalyze the cross-linking of peptidoglycan chains, can utilize this compound as a substrate, covalently attaching it to the peptide stem. This mechanism allows for the direct labeling of sites of active peptidoglycan synthesis and remodeling.

Quantitative Data for this compound and other FDAAs

The following tables summarize key quantitative data for this compound and a selection of other commonly used fluorescent D-amino acids.

Table 1: Spectroscopic and Physicochemical Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~490 nm | |

| Emission Wavelength (λem) | ~510 nm | |

| Molecular Weight | 458.24 g/mol | |

| Extinction Coefficient (ε) | 49,000 M⁻¹cm⁻¹ | |

| Quantum Yield | Not specified | |

| Solubility | Soluble in DMSO | |

| Properties | Increased hydrophilicity and thermostability compared to BADA |

Table 2: Labeling Efficiency of various FDAAs in E. coli

| FDAA | Signal-to-Background Ratio (S/B) | Reference |

| HADA | >4 | |

| YADA | >4 | |

| BADA | 2 - 4 | |

| This compound | 2 - 4 | |

| Atto610ADA | 2 - 4 | |

| AF350DL | <2 | |

| Atto488ADA | <2 | |

| TADA | <2 | |

| Cy3BADA | <2 |

Experimental Protocols

General Protocol for Bacterial Cell Wall Labeling with this compound

This protocol provides a general guideline for labeling bacterial cell walls with this compound for fluorescence microscopy. Optimization of probe concentration and incubation time may be required for different bacterial species and experimental conditions.

Materials:

-

Bacterial culture in exponential growth phase

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Appropriate growth medium

-

Phosphate-buffered saline (PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

-

Grow bacterial cells to the mid-exponential phase in their optimal growth medium.

-

Add this compound to the bacterial culture to a final concentration of 0.1 - 2 µM. The optimal concentration should be determined empirically.

-

Incubate the cells for a desired period. For visualizing active growth zones, a short "pulse" labeling of 5-15 minutes is recommended. For labeling the entire cell wall, a longer incubation corresponding to one or more generations can be used.

-

After incubation, pellet the cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Wash the cells by resuspending the pellet in fresh PBS and centrifuging again. Repeat this washing step 2-3 times to remove unbound probe.

-

Resuspend the final cell pellet in a small volume of PBS.

-

Mount a small volume of the cell suspension on a microscope slide with a coverslip. Agarose pads can be used to immobilize live cells for imaging.

-

Visualize the labeled cells using a fluorescence microscope with a filter set appropriate for the green fluorescence of this compound (Excitation ~490 nm, Emission ~510 nm).

Bacterial Cytological Profiling (BCP) using this compound

BCP is a powerful technique to identify the mechanism of action of antibacterial compounds by observing their effects on cellular morphology. This compound can be used in conjunction with other fluorescent dyes in BCP to specifically visualize the cell wall.

Materials:

-

Bacterial culture

-

Test compounds (antibiotics) at various concentrations

-

This compound

-

Other fluorescent dyes (e.g., DAPI for DNA, FM4-64 for membranes)

-

96-well microtiter plates

-

Automated fluorescence microscope and image analysis software

Procedure:

-

In a 96-well plate, expose bacterial cultures to a range of concentrations of the test compounds. Include appropriate controls (no compound).

-

Incubate the plate for a defined period (e.g., 1-2 hours).

-

Add a cocktail of fluorescent dyes, including this compound, to each well to stain the cell wall, DNA, and membranes.

-

Image the cells in each well using an automated fluorescence microscope.

-

Analyze the images using image analysis software to quantify various cytological parameters (e.g., cell size, shape, DNA condensation, cell wall integrity).

-

Compare the cytological profiles of compound-treated cells to a reference library of profiles from antibiotics with known mechanisms of action to infer the target pathway of the test compound.

Visualizations

Mechanism of this compound Incorporation into Peptidoglycan

Caption: Mechanism of this compound incorporation into the bacterial cell wall.

Experimental Workflow for Bacterial Labeling with this compound

Caption: A typical experimental workflow for labeling bacteria with this compound.

Conclusion

This compound and other fluorescent D-amino acids are invaluable tools for studying the dynamics of bacterial cell wall synthesis. Their mechanism of action, relying on the substrate promiscuity of transpeptidases, allows for specific and robust labeling of peptidoglycan in a wide range of bacterial species. The detailed protocols and quantitative data provided in this guide will aid researchers in effectively applying this technology to advance our understanding of bacterial physiology and to accelerate the discovery of novel antimicrobial agents.

References

The Principle of Fluorescent D-Amino Acid Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for the in situ visualization of bacterial cell wall synthesis and remodeling.[1][2][3] These probes are D-amino acid derivatives covalently linked to a fluorophore, which become incorporated into the peptidoglycan (PG) of live bacteria.[4][5] This process allows for the real-time tracking of cell wall biosynthesis with minimal perturbation to cellular growth, providing unprecedented insights into bacterial physiology, morphogenesis, and the effects of antibiotics. This guide provides a comprehensive overview of the core principles of FDAA labeling, detailed experimental protocols, and quantitative data to facilitate their application in research and drug development.

Core Principle: Mechanism of Incorporation

The utility of FDAAs stems from their ability to be incorporated into the bacterial peptidoglycan by the same enzymes that are responsible for the natural synthesis and remodeling of the cell wall. The incorporation is primarily mediated by two types of enzymes: D,D-transpeptidases (also known as Penicillin-Binding Proteins or PBPs) and, in some bacteria, L,D-transpeptidases (LDTs).

These enzymes recognize the D-amino acid backbone of the FDAA and catalyze its incorporation into the peptide side chains of the peptidoglycan. This process is a result of the inherent promiscuity of these enzymes, which can tolerate a variety of modifications on the D-amino acid side chain. It is this feature that allows for the attachment of a fluorophore without abolishing the recognition and incorporation of the D-amino acid by the cell wall synthesis machinery.

The labeling process is covalent, resulting in a stable fluorescent signal within the peptidoglycan layer. The intensity of FDAA labeling has been shown to correlate with the metabolic activity and growth rate of the bacteria.

Signaling Pathways and Incorporation Mechanisms

The following diagrams illustrate the key pathways for FDAA incorporation into the bacterial cell wall.

Caption: FDAA Incorporation into Peptidoglycan.

Quantitative Data on FDAA Probes

A variety of FDAA probes are available, each with distinct spectral properties. The choice of probe depends on the specific application, the bacterial species being studied, and the available microscopy equipment.

| Probe Name | Fluorophore | Emission Max (nm) | Color | Gram-Negative Permeability | Reference |

| HADA | Hydroxycoumarin | ~450 | Blue | High | |

| NADA | Nitrobenzoxadiazole | ~550 | Green | Moderate | |

| FDL | Fluorescein | ~525 | Green | Low | |

| TDL | TAMRA | ~575 | Red | Low | |

| BADA | BODIPY-FL | ~515 | Green | High | |

| YADA | ~550 | Yellow | High | ||

| TADA | TAMRA | ~575 | Red | Low | |

| Atto610ADA | Atto 610 | ~630 | Red | High | |

| OGDA | OregonGreen488 | ~520 | Green | Low |

Signal-to-Noise Ratio (SNR) of Common FDAAs

| Probe | E. coli SNR | B. subtilis SNR |

| HADA | 6.3 | 2.69 |

| NADA | 1.9 | 1.55 |

| TDL | 1.07 | 2.91 |

Experimental Protocols

The following are generalized protocols for FDAA labeling. Specific parameters such as probe concentration and incubation time may need to be optimized for different bacterial species and experimental conditions.

General FDAA Labeling of Bacteria for Microscopy

This protocol describes a standard method for labeling bacterial cells with an FDAA for subsequent visualization by fluorescence microscopy.

Caption: General Experimental Workflow for FDAA Labeling.

Methodology:

-

Culture Preparation: Grow bacterial cells in appropriate liquid medium to the desired growth phase (typically exponential phase).

-

FDAA Addition: Add the FDAA probe to the bacterial culture. The final concentration typically ranges from 250 µM to 1 mM.

-

Incubation: Incubate the culture with the FDAA for a duration that can range from as short as 30 seconds for rapidly growing species like E. coli to several generations for long-term labeling.

-

Washing: Pellet the cells by centrifugation and wash them multiple times (typically 3 times) with phosphate-buffered saline (PBS) or fresh growth medium to remove the excess, unincorporated probe. This step is crucial for achieving a good signal-to-noise ratio.

-

Fixation (Optional): Cells can be fixed to stop further incorporation of the label and to preserve cell morphology. A common method is fixation with cold 70% (v/v) ethanol.

-

Mounting and Imaging: Resuspend the washed (and optionally fixed) cells in a small volume of PBS or medium and mount them on a microscope slide with an agarose pad.

-

Microscopy: Visualize the labeled cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen FDAA.

Pulse-Chase Labeling for Virtual Time-Lapse Microscopy

This technique allows for the visualization of temporal patterns of cell wall synthesis by sequentially adding different colored FDAAs.

Methodology:

-

First Pulse: Add the first FDAA (e.g., a red-emitting probe) to the bacterial culture and incubate for a defined period (e.g., 5-15 minutes).

-

Wash: Quickly wash the cells to remove the first FDAA.

-

Second Pulse: Resuspend the cells in fresh medium containing the second FDAA (e.g., a green-emitting probe) and incubate for another defined period.

-

Final Wash and Imaging: Wash the cells to remove the second FDAA and proceed with mounting and imaging as described in the general protocol. The resulting images will show distinct localization of the different colored probes, reflecting the temporal sequence of cell wall synthesis.

Applications in Research and Drug Development

FDAA labeling has a broad range of applications, including:

-

Studying Bacterial Growth and Morphogenesis: Elucidating the spatial and temporal dynamics of cell wall synthesis in diverse bacterial species.

-

Antibiotic Research: Assessing the mechanism of action of cell wall-active antibiotics and screening for novel antimicrobial compounds.

-

Microbiome Analysis: Investigating the metabolic activity and growth of bacteria in complex communities.

-

Spore Formation: Probing active peptidoglycan synthesis during sporulation.

Conclusion

Fluorescent D-amino acid labeling is a versatile and powerful technique for studying bacterial cell wall biology. Its ease of use, broad applicability across different bacterial species, and the ability to perform real-time imaging in live cells make it an invaluable tool for both fundamental research and applied drug discovery. The continued development of new FDAA probes with improved photophysical properties will further expand the capabilities of this technology.

References

- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. FDAAs – Baylor MSV Lab [sites.baylor.edu]

- 4. Fluorescent D-amino acids - Wikipedia [en.wikipedia.org]

- 5. Fluorescent D-amino acids - Wikiwand [wikiwand.com]

An In-depth Technical Guide to sBADA for Imaging Live Bacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sulfonated BODIPY-FL 3-amino-D-alanine (sBADA), a fluorescent D-amino acid (FDAA) used for imaging live bacteria. We will delve into its mechanism of action, present key quantitative data, provide detailed experimental protocols, and illustrate its applications, particularly in the realm of drug discovery.

Introduction to this compound

This compound is a green fluorescent probe specifically designed for labeling the peptidoglycan in the cell walls of live bacteria. It is a sulfonated derivative of BADA (BODIPY-FL 3-amino-D-alanine), a modification that enhances its hydrophilicity and thermostability. As a member of the fluorescent D-amino acid (FDAA) family, this compound allows for the in situ labeling and visualization of bacterial cell wall synthesis and remodeling processes.[1] This makes it an invaluable tool for studying bacterial growth, morphology, and the effects of antibacterial agents.

Mechanism of Action: Peptidoglycan Incorporation

The utility of this compound as a bacterial imaging agent stems from its ability to be incorporated into the peptidoglycan layer of the bacterial cell wall. Peptidoglycan is a polymer essential for maintaining the structural integrity of the bacterial cell. It consists of glycan chains cross-linked by short peptides. The terminal D-alanine residues of these peptides are crucial for the cross-linking process, which is catalyzed by penicillin-binding proteins (PBPs).

This compound, being a D-amino acid analog, is recognized and utilized by the enzymes involved in peptidoglycan biosynthesis. It is incorporated into the peptide side chains, effectively tagging the sites of active cell wall synthesis and remodeling. This process allows for the direct visualization of bacterial growth and division under a fluorescence microscope.

Below is a diagram illustrating the incorporation of this compound into the bacterial peptidoglycan.

Quantitative Data

The following tables summarize the key quantitative properties of this compound.

Table 1: Optical Properties of this compound

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~490 nm | |

| Emission Wavelength (λem) | ~510 nm | |

| Emission Color | Green | |

| Extinction Coefficient (ε) | 49,000 M⁻¹cm⁻¹ |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 458.24 g/mol | |

| Formula | C₁₇H₂₁BF₂N₄O₆S | |

| Purity | ≥94% (HPLC) | |

| Solubility | Soluble to 10 mM in DMSO |

Table 3: Labeling Efficiency of this compound in E. coli

| Bacterial Strain | Signal-to-Background Ratio (S/B) | Reference |

| E. coli BW25113 (Wild Type) | 2 - 4 |

Note: Labeling efficiency can be influenced by factors such as the concentration of this compound, incubation time, and the specific bacterial species and growth medium used. Higher concentrations and minimal media can increase the signal-to-background ratio.

Experimental Protocols

This section provides a general protocol for labeling live bacteria with this compound for fluorescence microscopy.

4.1. Materials

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

Bacterial culture in appropriate growth medium (e.g., LB or M9 minimal medium)

-

Phosphate-buffered saline (PBS)

-

Microcentrifuge tubes

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., for FITC or GFP)

4.2. Preparation of this compound Stock Solution

-

Prepare a stock solution of this compound in DMSO. For example, to make a 10 mM stock solution, dissolve 4.58 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution at -20°C, protected from light.

4.3. Bacterial Labeling Procedure

-

Grow the bacterial culture to the desired growth phase (e.g., exponential phase).

-

Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Wash the cells by resuspending the pellet in PBS and centrifuging again. Repeat this step twice to remove any residual medium.

-

Resuspend the bacterial pellet in fresh growth medium or PBS.

-

Add the this compound stock solution to the bacterial suspension to achieve the desired final concentration. A typical starting concentration is between 250 µM and 1 mM. The optimal concentration may need to be determined empirically.

-

Incubate the bacterial suspension with this compound under appropriate growth conditions (e.g., 37°C with shaking) for a duration ranging from a few minutes to several hours. The incubation time will depend on the bacterial growth rate and the desired labeling intensity.

-

After incubation, harvest the labeled cells by centrifugation.

-

Wash the cells with PBS three times to remove any unbound this compound.

-

Resuspend the final cell pellet in a small volume of PBS for imaging.

4.4. Imaging

-

Place a small drop of the labeled bacterial suspension onto a clean microscope slide and cover with a coverslip. An agarose pad can be used to immobilize the bacteria for time-lapse imaging.

-

Image the bacteria using a fluorescence microscope equipped with a filter set appropriate for green fluorescence (excitation ~490 nm, emission ~510 nm).

The following diagram outlines the general experimental workflow for this compound labeling.

Applications in Research and Drug Development

This compound's ability to specifically label sites of active peptidoglycan synthesis makes it a powerful tool for various applications.

5.1. Studying Bacterial Physiology

-

Growth and Morphology: Visualize bacterial cell growth, division, and morphological changes in real-time.

-

Cell Wall Dynamics: Investigate the spatial and temporal dynamics of peptidoglycan synthesis and remodeling.

5.2. Drug Discovery and Development this compound is particularly useful for screening and characterizing antibacterial compounds that target the bacterial cell wall.

-

Mechanism of Action Studies: Determine if a novel antibiotic inhibits peptidoglycan synthesis. A decrease or alteration in this compound labeling in the presence of the compound would indicate interference with cell wall synthesis.

-

High-Throughput Screening: this compound can be used in high-throughput screening assays to identify new inhibitors of peptidoglycan biosynthesis.

-

Evaluating Antibiotic Efficacy: Monitor the effects of known cell wall-targeting antibiotics (e.g., β-lactams) on bacterial populations.

The logical relationship for using this compound in drug screening is depicted below.

Conclusion

This compound is a robust and versatile fluorescent probe for the real-time imaging of live bacteria. Its enhanced hydrophilicity and thermostability, combined with its specific mechanism of incorporation into the peptidoglycan, provide researchers with a powerful tool to investigate fundamental bacterial processes and to accelerate the discovery of new antibacterial drugs. The detailed protocols and quantitative data presented in this guide offer a solid foundation for the successful application of this compound in a research setting.

References

The Role of sBADA in Peptidoglycan Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, is primarily composed of peptidoglycan (PG), a complex polymer that provides structural integrity and protection from osmotic stress.[1][2] The dynamic synthesis and remodeling of peptidoglycan are fundamental for bacterial growth, cell division, and morphogenesis, making the enzymes involved in this pathway prime targets for antibiotics.[3][4] Understanding the spatiotemporal dynamics of peptidoglycan synthesis is therefore crucial for both fundamental microbiology and the development of new antimicrobial strategies.

Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in situ, real-time visualization of peptidoglycan synthesis in live bacteria.[5] Among these, sBADA (sulfonated BODIPY-FL D-alanine) has gained prominence due to its favorable properties. This technical guide provides a comprehensive overview of this compound's role in peptidoglycan synthesis, its mechanism of action, experimental protocols for its use, and its applications in studying bacterial cell wall dynamics and the effects of antibiotics.

This compound: A Fluorescent Probe for Peptidoglycan Synthesis

This compound is a green fluorescent D-amino acid that serves as a probe for labeling peptidoglycan in living bacteria. It is a sulfonated derivative of BADA (BODIPY-FL D-alanine), a modification that significantly increases its hydrophilicity and thermostability. This enhanced water solubility minimizes non-specific membrane labeling, a common issue with more hydrophobic fluorescent probes, leading to a better signal-to-background ratio.

Mechanism of Incorporation

The utility of this compound as a probe for peptidoglycan synthesis lies in its ability to be incorporated into the bacterial cell wall by the native enzymatic machinery. The incorporation of this compound is not a result of de novo synthesis from cytoplasmic precursors but rather occurs in the periplasm (in Gram-negative bacteria) or on the cell surface (in Gram-positive bacteria). The key enzymes responsible for this incorporation are D,D-transpeptidases (also known as Penicillin-Binding Proteins, PBPs) and, in some bacteria, L,D-transpeptidases.

These enzymes catalyze the cross-linking of adjacent peptide stems in the peptidoglycan mesh. In a process that mimics the natural D-alanine substrates, this compound is recognized and incorporated into the peptide side chains of the peptidoglycan. This incorporation is specific to sites of active cell wall synthesis, allowing for the precise visualization of bacterial growth and division.

Quantitative Data on Fluorescent D-Amino Acids

The choice of a fluorescent probe is critical for successful imaging experiments. The following table summarizes key properties of this compound and other commonly used fluorescent D-amino acids.

| Probe Name | Fluorophore | Emission Color | Excitation (nm) | Emission (nm) | Molecular Weight ( g/mol ) | Signal-to-Background Ratio in E. coli (WT) | Key Features |

| This compound | Sulfonated BODIPY-FL | Green | ~490 | ~510 | 458.24 | 2-4 | Increased hydrophilicity and thermostability compared to BADA. |

| BADA | BODIPY-FL | Green | ~503 | ~512 | 394.22 | 2-4 | Lower water solubility, potential for non-specific labeling. |

| Atto488ADA | Atto 488 | Green | ~501 | ~523 | ~700 | <2 | High photostability, but lower permeability in Gram-negative bacteria. |

| HADA | 7-Hydroxycoumarin | Blue | ~405 | ~460 | 292.26 | >4 | High labeling efficiency and good permeability in Gram-negative bacteria. |

| YADA | N/A | Yellow | ~525 | ~545 | ~400 | >4 | High labeling efficiency in Gram-negative bacteria. |

| TADA | TAMRA | Red | ~555 | ~580 | 560.67 | <2 | High brightness and photostability, suitable for super-resolution microscopy. |

Experimental Protocols

The following is a general protocol for labeling bacterial peptidoglycan with this compound. Optimization of incubation times and concentrations may be required for different bacterial species and experimental conditions.

I. Preparation of this compound Stock Solution

-

Reconstitution: Dissolve this compound powder in sterile, anhydrous dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM.

-

Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

II. Labeling of Bacterial Cells

-

Bacterial Culture: Grow the bacterial strain of interest to the desired growth phase (typically exponential phase) in appropriate culture medium.

-

Addition of this compound: Add the this compound stock solution directly to the bacterial culture to a final concentration of 0.5-2 mM. The optimal concentration should be determined empirically.

-

Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes for pulse-labeling experiments to several generations for uniform labeling of the cell wall. The incubation time will depend on the doubling time of the bacterium and the desired labeling pattern.

-

Washing (Optional but Recommended): To reduce background fluorescence, pellet the cells by centrifugation and wash them two to three times with phosphate-buffered saline (PBS) or fresh, pre-warmed growth medium.

-

Fixation (Optional): If required for downstream applications, cells can be fixed with an appropriate fixative (e.g., 4% paraformaldehyde in PBS for 15-30 minutes at room temperature).

III. Microscopy and Image Analysis

-

Sample Preparation: Resuspend the labeled (and optionally fixed) cells in a suitable buffer and mount them on a microscope slide or in an imaging chamber.

-

Imaging: Visualize the labeled cells using a fluorescence microscope equipped with a filter set appropriate for the BODIPY-FL fluorophore (excitation ~490 nm, emission ~510 nm).

-

Image Analysis: Analyze the fluorescence images to determine the localization of peptidoglycan synthesis, cell growth patterns, and other relevant parameters.

Visualization of Signaling Pathways and Experimental Workflows

Peptidoglycan Synthesis Pathway and this compound Incorporation

The following diagram illustrates the major steps in peptidoglycan synthesis and the point of this compound incorporation.

References

- 1. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atlas-mts.com [atlas-mts.com]

- 3. biotium.com [biotium.com]

- 4. Physiological consequences of the S-layer of Aeromonas salmonicida in relation to growth, temperature, and outer membrane permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Properties of Sulfonated BODIPY Dyes

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental properties of sulfonated Boron-Dipyrromethene (BODIPY) dyes. Renowned for their exceptional photophysical characteristics, the introduction of sulfonate groups addresses their primary limitation of poor aqueous solubility, unlocking their vast potential in biological and pharmaceutical research.

Introduction to Sulfonated BODIPY Dyes

BODIPY dyes are a class of fluorescent probes known for their high fluorescence quantum yields, sharp absorption and emission peaks, and remarkable photostability.[1] However, their inherent hydrophobicity often limits their use in aqueous environments, which is a significant drawback for many biological applications. Sulfonation, the process of introducing sulfonate (SO₃⁻) groups onto the BODIPY core, is a key chemical modification that dramatically enhances their water solubility while preserving their desirable photophysical properties.[2][3] This increased hydrophilicity makes sulfonated BODIPYs ideal candidates for a wide range of applications, including bioimaging, fluorescent labeling of biomolecules, photodynamic therapy (PDT), and chemosensors.[4][5]

Core Properties and Advantages

The primary advantage of sulfonating the BODIPY core is the significant improvement in water solubility. This is typically achieved by introducing one or more sulfonate groups, which are ionic and highly polar. Importantly, this modification generally has a minimal impact on the dye's intrinsic photophysical characteristics.

Key properties of sulfonated BODIPY dyes include:

-

High Water Solubility: Enables their use in aqueous buffers and biological media without the need for organic co-solvents.

-

Bright Fluorescence: They retain the high fluorescence quantum yields characteristic of the parent BODIPY dyes.

-

Sharp and Narrow Spectra: Their absorption and emission bands remain well-defined, which is advantageous for multiplexing applications.

-

Photostability: They exhibit good resistance to photobleaching, allowing for long-term imaging experiments.

-

Tunable Properties: The absorption and emission wavelengths can be tuned through chemical modifications to the BODIPY core, similar to their non-sulfonated counterparts.

Data Presentation: Photophysical Properties

The following table summarizes the key photophysical properties of representative mono- and di-sulfonated BODIPY dyes in both an organic solvent (methanol) and an aqueous environment. The data highlights that the core spectral characteristics are largely maintained after sulfonation and in water.

| Compound | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

| Monosulfonated BODIPY (1a) | Methanol | 525 | 545 | 0.85 |

| Water | 525 | 545 | 0.75 | |

| Disulfonated BODIPY (1b) | Methanol | 525 | 545 | 0.83 |

| Water | 525 | 545 | 0.76 | |

| Monosulfonated BODIPY (3a) | Methanol | 499 | 508 | 0.97 |

| Water | 499 | 508 | 0.95 | |

| Disulfonated BODIPY (3b) | Methanol | 499 | 508 | 0.93 |

| Water | 499 | 508 | 0.90 |

Data sourced from Li et al., J. Org. Chem. 2008, 73, 2437-2441.

Experimental Protocols

Synthesis of a Disulfonated BODIPY Dye

This protocol is adapted from the work of Li, Han, and Burgess for the synthesis of a disulfonated BODIPY dye.

Materials:

-

Parent BODIPY dye (unsubstituted at the 2,6-positions)

-

Chlorosulfonic acid (ClSO₃H)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane/methanol mixtures)

Procedure:

-

Dissolve the parent BODIPY dye in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (typically 2.2 equivalents for disulfonation) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (this may vary depending on the specific BODIPY core, e.g., 1 hour).

-

Carefully quench the reaction by slowly adding the mixture to a stirred, ice-cold saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the disulfonated BODIPY dye.

-

Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Measurement of Fluorescence Quantum Yield (Comparative Method)

This protocol outlines the determination of the fluorescence quantum yield (ΦF) of a sulfonated BODIPY dye using a well-characterized fluorescent standard.

Materials:

-

Sulfonated BODIPY dye of interest (sample)

-

Fluorescence standard with a known quantum yield in the same solvent (e.g., Rhodamine 6G in ethanol, ΦF = 0.95)

-

Spectrophotometer (for absorbance measurements)

-

Spectrofluorometer (for fluorescence measurements)

-

Quartz cuvettes (1 cm path length)

-

Appropriate solvent (e.g., deionized water or buffer for sulfonated BODIPYs)

Procedure:

-

Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

For each solution, measure the UV-Vis absorption spectrum and record the absorbance at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution using the same excitation wavelength.

-

Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Determine the slope (gradient) of the linear fit for both the sample (Gradsample) and the standard (Gradstd).

-

Calculate the quantum yield of the sample (ΦF, sample) using the following equation:

ΦF, sample = ΦF, std * (Gradsample / Gradstd) * (ηsample² / ηstd²)

Where:

-

ΦF, std is the known quantum yield of the standard.

-

ηsample and ηstd are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is 1).

-

Visualizations

Experimental Workflow for Sulfonated BODIPY Dyes

Caption: General workflow for the synthesis and characterization of sulfonated BODIPY dyes.

Sensing Mechanism of a Sulfonated BODIPY-based Hypochlorite Probe

Some sulfonated BODIPYs are designed as chemosensors. For instance, a water-soluble BODIPY with a catechol moiety at the meso-position can act as a "turn-on" fluorescent probe for hypochlorite (HOCl/OCl⁻).

Caption: "Turn-on" fluorescence mechanism of a sulfonated BODIPY-catechol probe for hypochlorite.

References

Unlocking Bacterial Cell Wall Dynamics: A Technical Guide to sBADA

A comprehensive overview for researchers, scientists, and drug development professionals on the applications of the fluorescent D-amino acid, sBADA, in the exploration of bacterial peptidoglycan synthesis and dynamics.

Introduction

The bacterial cell wall, a unique and essential organelle, provides structural integrity and protection from environmental insults. Composed primarily of peptidoglycan (PG), a polymer of sugars and amino acids, the cell wall is a prime target for antimicrobial agents. Understanding the intricate processes of PG synthesis, remodeling, and degradation is therefore paramount in the development of novel therapeutics to combat antibiotic resistance. Fluorescent D-amino acids (FDAAs) have emerged as powerful tools for in situ, real-time visualization of bacterial cell wall dynamics. Among these, this compound (sulfonated BODIPY-FL 3-amino-D-alanine), a green fluorescent probe, offers distinct advantages in hydrophilicity and thermostability, making it a valuable asset in microbiological research. This technical guide provides an in-depth exploration of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key biological and experimental pathways.

Core Principles of this compound Labeling

This compound is a synthetic molecule that mimics D-alanine, a key component of the peptide chains that cross-link the glycan strands in peptidoglycan.[1][2][3] Due to the promiscuity of the enzymes involved in peptidoglycan synthesis, particularly transpeptidases (including Penicillin-Binding Proteins or PBPs), this compound is incorporated into the cell wall at sites of active synthesis.[4] This covalent labeling allows for the direct visualization of cell wall growth and remodeling in living bacteria with minimal perturbation.

Quantitative Data Summary

The selection of a fluorescent probe is dictated by its photophysical and chemical properties. The following tables summarize the key quantitative data for this compound and a selection of other commonly used FDAAs, facilitating a comparative analysis for experimental design.

Table 1: Photophysical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Sulfonated BODIPY-FL 3-amino-D-alanine | |

| Molecular Weight | 458.24 g/mol | |

| Formula | C₁₇H₂₁BF₂N₄O₆S | |

| Excitation Wavelength (λex) | 490 nm | |

| Emission Wavelength (λem) | 510 nm | |

| Extinction Coefficient (ε) | 49,000 M⁻¹cm⁻¹ | |

| Solubility | Soluble in DMSO |

Table 2: Comparative Properties of Selected Fluorescent D-Amino Acids (FDAAs)

| FDAA | Excitation (nm) | Emission (nm) | Relative Brightness | Photostability | Outer Membrane Permeability (Gram-negative) | Reference |

| This compound | 490 | 510 | Moderate | High | Moderate | |

| HADA | 405 | 450 | High | Low | High | |

| NADA | 460 | 550 | Moderate | Low | Moderate | |

| TADA | 555 | 580 | High | High | Low |

Key Applications and Experimental Protocols

The versatility of this compound allows for its application in a wide range of research areas, from fundamental studies of bacterial growth to the screening of novel antimicrobial compounds.

Visualization of Bacterial Growth and Morphology

Application: To visualize the spatial patterns of cell wall synthesis in different bacterial species, revealing modes of growth (e.g., polar, septal, or dispersed).

Experimental Protocol: Bacterial Labeling with this compound for Fluorescence Microscopy

-

Bacterial Culture: Grow the bacterial species of interest to the desired growth phase (typically mid-exponential phase) in an appropriate culture medium.

-

This compound Labeling: Add this compound to the bacterial culture at a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each bacterial species and experimental condition.

-

Incubation: Incubate the culture under normal growth conditions for a period ranging from a few minutes for "pulse" labeling of active growth zones, to several generations for uniform cell wall labeling.

-

Washing: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Resuspension: Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed culture medium or a suitable buffer (e.g., Phosphate Buffered Saline - PBS). Repeat the washing step 2-3 times to remove unincorporated this compound and reduce background fluorescence.

-

Microscopy: Mount the labeled cells on a microscope slide or a suitable imaging chamber.

-

Imaging: Visualize the fluorescently labeled bacteria using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., excitation around 490 nm and emission around 510 nm).

Investigating the Effects of Antibiotics

Application: To assess the impact of cell wall-targeting antibiotics on peptidoglycan synthesis. Inhibition of cell wall synthesis will result in a decrease or alteration of the this compound labeling pattern.

Experimental Protocol: Assessing Antibiotic Efficacy with this compound

-

Bacterial Culture: Grow bacteria to the mid-exponential phase.

-

Antibiotic Treatment: Expose the bacterial culture to the antibiotic of interest at various concentrations (e.g., sub-MIC, MIC, and supra-MIC levels). Include an untreated control.

-

This compound Labeling: At different time points during the antibiotic treatment, add this compound to aliquots of the treated and control cultures.

-

Incubation and Washing: Follow the incubation and washing steps as described in the general labeling protocol.

-

Microscopy and Image Analysis: Acquire fluorescence images of the labeled bacteria.

-

Quantification: Quantify the fluorescence intensity per cell or per unit area to determine the extent of inhibition of peptidoglycan synthesis. A significant reduction in fluorescence in antibiotic-treated cells compared to the control indicates effective inhibition of cell wall synthesis.

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental processes involving this compound.

Peptidoglycan Biosynthesis Pathway

The following diagram illustrates the major steps of peptidoglycan synthesis, the pathway targeted by this compound.

Caption: The peptidoglycan biosynthesis pathway, highlighting the incorporation of this compound.

Experimental Workflow: Investigating Antibiotic Effects

This diagram outlines the key steps in an experiment designed to study the impact of antibiotics on bacterial cell wall synthesis using this compound.

Caption: Workflow for assessing antibiotic effects on peptidoglycan synthesis using this compound.

Conclusion

This compound and other fluorescent D-amino acids have revolutionized the study of the bacterial cell wall. Their ability to provide a dynamic, in situ view of peptidoglycan synthesis has opened new avenues for understanding fundamental bacterial processes and for the development of novel antimicrobial strategies. This technical guide provides a foundational understanding of the applications of this compound, offering researchers the necessary information to design and execute experiments that will further our knowledge of the bacterial world and aid in the critical fight against antibiotic resistance.

References

- 1. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Full color palette of fluorescent d -amino acids for in situ labeling of bacterial cell walls - Chemical Science (RSC Publishing) DOI:10.1039/C7SC01800B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An integrative approach for imaging and quantitative analysis of gut microbiota growth in vivo using fluorescent D-amino acid labeling and fluorescence in situ hybridization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to sBADA: Structure, Properties, and Applications in Bacterial Cell Wall Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sBADA (sulfonated BODIPY-FL 3-amino-D-alanine), a green fluorescent D-amino acid (FDAA) utilized for imaging peptidoglycan synthesis in live bacteria. This document details its chemical structure, physicochemical properties, mechanism of action, and established experimental protocols for its application in cellular imaging.

Chemical Structure and Physicochemical Properties

This compound is a sulfonated derivative of BADA, which enhances its hydrophilicity and thermostability.[1][2] Its core structure consists of a BODIPY-FL fluorophore linked to a 3-amino-D-alanine moiety. The D-amino acid component allows for its recognition and incorporation into the bacterial peptidoglycan by cell wall synthesizing enzymes.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Name | (R)-2-Amino-3-(3-(5,5-difluoro-7,9-dimethyl-2-sulfo-5H-4λ4,5λ4-dipyrrolo[1,2-c:2',1'-f][1][2][3]diazaborinin-3-yl)propanamido)propanoic acid | |

| Molecular Formula | C₁₇H₂₁BF₂N₄O₆S | |

| Molecular Weight | 458.24 g/mol | |

| CAS Number | 2376838-11-6 | |

| Excitation Wavelength (λex) | ~490 nm | |

| Emission Wavelength (λem) | ~510 nm | |

| Appearance | Not specified, but is a green fluorescent probe | |

| Solubility | Soluble to 10 mM in DMSO | |

| Purity | ≥94% | |

| Storage | Store at -20°C |

Mechanism of Action: Peptidoglycan Labeling

This compound, like other fluorescent D-amino acids, serves as a probe to visualize active peptidoglycan (PG) biosynthesis in bacteria. The mechanism of its incorporation into the bacterial cell wall is a key aspect of its utility.

The process begins with the transport of this compound across the bacterial cell envelope. In Gram-negative bacteria, the outer membrane can present a significant barrier to entry for some FDAAs. Once in the periplasm, this compound is recognized by penicillin-binding proteins (PBPs) and/or L,D-transpeptidases, which are the enzymes responsible for cross-linking the peptide stems of the peptidoglycan strands. These enzymes mistake this compound for a natural D-amino acid and incorporate it into the growing peptidoglycan sacculus. This covalent labeling allows for the direct visualization of sites of new cell wall synthesis.

Experimental Protocols

The use of this compound for labeling bacterial peptidoglycan involves a relatively straightforward procedure. However, optimization may be required depending on the bacterial species and experimental goals. Two primary labeling strategies are employed: long-pulse labeling to visualize the overall cell structure and short-pulse labeling to identify active sites of peptidoglycan synthesis.

General Labeling Protocol

A generalized workflow for labeling bacteria with this compound is outlined below.

Detailed Methodologies

1. Bacterial Culture Preparation:

-

Grow bacteria to the mid-logarithmic phase in an appropriate culture medium. The choice of medium (e.g., rich LB broth vs. minimal M9 medium) can influence labeling efficiency.

2. This compound Labeling:

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

-

Add this compound to the bacterial culture to a final concentration typically ranging from 0.5 mM to 2 mM. The optimal concentration should be determined empirically for each bacterial species.

-

Incubation time can vary from as short as 30 seconds for rapidly growing bacteria like E. coli to several generations for long-pulse labeling.

3. Stopping Label Incorporation and Washing:

-

To stop the labeling process, cells can be fixed, for example, with cold 70% (v/v) ethanol.

-

Alternatively, for live-cell imaging, unincorporated this compound can be removed by washing the cells. A common procedure involves pelleting the cells by centrifugation and resuspending them in fresh medium or a suitable buffer like phosphate-buffered saline (PBS). For some applications, washing with a low pH buffer (e.g., sodium citrate, pH 3.0) can improve the signal-to-noise ratio by reducing background fluorescence.

4. Imaging:

-

Resuspend the labeled cells in an appropriate buffer for imaging.

-

Visualize the cells using a fluorescence microscope equipped with filters suitable for the excitation and emission spectra of this compound (~490/510 nm).

-

This compound is compatible with various imaging techniques, including epifluorescence, confocal, and super-resolution microscopy (e.g., STORM).

Applications in Research and Drug Development

The ability of this compound to specifically label sites of active peptidoglycan synthesis makes it a valuable tool in several areas of research:

-

Bacterial Cell Biology: Studying bacterial growth, cell division, and morphogenesis.

-

Antibiotic Research: Investigating the mechanism of action of cell wall-active antibiotics and identifying new drug targets.

-

Microbiology: Differentiating between metabolically active and inactive bacteria in complex environmental or clinical samples.

-

Drug Development: Screening for compounds that inhibit peptidoglycan synthesis.

Conclusion

This compound is a robust and versatile fluorescent probe for the in situ labeling of bacterial peptidoglycan. Its favorable chemical and photophysical properties, combined with straightforward labeling protocols, make it an indispensable tool for researchers and scientists in the fields of microbiology, cell biology, and drug discovery. The quantitative data and experimental guidelines provided in this document serve as a comprehensive resource for the effective application of this compound in laboratory settings.

References

- 1. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized Protocol for the Incorporation of FDAA (HADA Labeling) for in situ Labeling of Peptidoglycan [bio-protocol.org]

- 3. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Imaging Gram-Negative Bacteria with sBADA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing sBADA (sulfonated BODIPY-FL 3-amino-D-alanine), a green fluorescent D-amino acid (FDAA), for the specific labeling and imaging of peptidoglycan in the cell walls of live Gram-negative bacteria. This compound offers a powerful tool for studying bacterial cell wall biosynthesis, morphogenesis, and the effects of antimicrobial agents. Its enhanced hydrophilicity and thermostability make it a robust probe for various imaging applications, including confocal and super-resolution microscopy.[1]

Principle and Mechanism of Action

This compound is a fluorescent analog of D-alanine, a key component of the peptide side chains that cross-link the glycan strands in the bacterial peptidoglycan (PG) layer. Due to the promiscuity of the enzymes involved in PG biosynthesis, particularly transpeptidases (e.g., Penicillin-Binding Proteins or PBPs), this compound is recognized as a substrate and incorporated into the growing cell wall.[2][3] This metabolic labeling strategy allows for the direct and covalent tagging of sites of active cell wall synthesis in living bacteria with minimal toxicity. The sulfonated BODIPY-FL fluorophore provides a bright and stable green fluorescent signal.

Below is a diagram illustrating the incorporation of this compound into the peptidoglycan of a Gram-negative bacterium.

References

- 1. tocris.com [tocris.com]

- 2. Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls. | Sigma-Aldrich [sigmaaldrich.com]

Optimizing sBADA Concentration for Bacterial Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Small molecule fluorescent D-amino acids (sBADA), a type of fluorescent D-amino acid (FDAA), are powerful tools for visualizing bacterial cell wall synthesis in live bacteria. These probes are incorporated into the peptidoglycan (PG) layer by penicillin-binding proteins (PBPs) during cell wall remodeling and growth.[1] this compound is a green sulfonated BODIPY-FL 3-amino-D-alanine that offers increased hydrophilicity and thermostability, making it a valuable probe for a variety of applications.[2] Proper optimization of the this compound concentration is critical to achieving a high signal-to-background ratio (SBR) for clear and accurate imaging, while minimizing potential cytotoxicity. This document provides detailed protocols and application notes to guide researchers in optimizing this compound concentration for effective bacterial staining.

Principle of this compound Staining

This compound is a synthetic amino acid analog that mimics D-alanine, a key component of the peptide side chains in bacterial peptidoglycan. During cell growth and division, bacteria actively remodel their cell walls. PBPs, the enzymes responsible for cross-linking the peptide side chains, can recognize and incorporate this compound into the peptidoglycan structure. This covalent incorporation results in the specific labeling of sites of active cell wall synthesis. The sulfonated BODIPY-FL fluorophore of this compound emits a green fluorescent signal upon excitation, allowing for the visualization of these growth zones using fluorescence microscopy.

Key Parameters for Optimization

The optimal concentration of this compound can vary depending on several factors:

-

Bacterial Species: Gram-positive and Gram-negative bacteria have distinct cell wall structures. Gram-positive bacteria possess a thick, exposed peptidoglycan layer, which generally allows for more efficient staining.[3][4][5] In contrast, Gram-negative bacteria have a thin peptidoglycan layer located between two membranes, which can limit the accessibility of the probe.

-

This compound Concentration: A concentration that is too low will result in a weak signal, while a concentration that is too high can lead to increased background fluorescence and potential cytotoxicity.

-

Incubation Time: The duration of exposure to this compound will affect the extent of labeling. Longer incubation times can lead to more extensive labeling but may also increase background and potential toxicity.

-

Growth Medium: The composition of the culture medium can influence both bacterial growth rate and the efficiency of this compound incorporation. For instance, using a minimal medium may increase the labeling efficiency of some FDAAs in E. coli.

-

Washing Steps: Thorough washing after incubation is crucial to remove unbound this compound and reduce background fluorescence, thereby improving the signal-to-background ratio.

Data Presentation

Table 1: this compound and HADA Properties

| Property | This compound | HADA |

| Fluorophore | Sulfonated BODIPY-FL | 7-hydroxycoumarin |

| Excitation (λex) | ~490 nm | ~405 nm |

| Emission (λem) | ~510 nm | ~450 nm |

| Molecular Weight | 458.24 g/mol | 328.71 g/mol |

| Key Features | Increased hydrophilicity and thermostability | Robustly labels most bacterial species |

Table 2: Recommended Starting Concentrations for this compound Optimization

| Bacterial Type | Recommended Starting Concentration Range |

| Gram-negative (e.g., E. coli) | 100 µM - 500 µM |

| Gram-positive (e.g., B. subtilis) | 50 µM - 250 µM |

Note: These are suggested starting ranges. The optimal concentration for your specific bacterial strain and experimental conditions should be determined empirically.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reagent: this compound powder.

-

Solvent: High-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in DMSO. For example, to prepare 100 µL of a 10 mM stock solution from this compound with a molecular weight of 458.24 g/mol , dissolve 0.458 mg of this compound in 100 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

Preparation and storage of this compound stock solution.

Protocol 2: Optimizing this compound Concentration for Bacterial Staining

This protocol describes a general method for determining the optimal this compound concentration for a given bacterial strain. It is recommended to test a range of concentrations to identify the one that provides the best signal-to-background ratio without affecting cell viability.

Materials:

-

Bacterial culture in the exponential growth phase

-

This compound stock solution (10 mM in DMSO)

-

Appropriate bacterial growth medium (e.g., LB, TSB, or a minimal medium)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes or a 96-well plate

-

Fluorescence microscope with appropriate filter sets (e.g., for GFP or FITC)

Procedure:

-

Bacterial Culture Preparation:

-

Inoculate fresh growth medium with an overnight culture of the desired bacterial strain.

-

Incubate with shaking at the optimal temperature until the culture reaches the mid-exponential growth phase (e.g., OD600 of 0.4-0.6).

-

-

This compound Concentration Gradient:

-

Prepare a series of this compound concentrations in fresh growth medium. For example, for a final concentration range of 50 µM to 500 µM, dilute the 10 mM stock solution accordingly.

-

Include a "no-stain" control (medium with an equivalent amount of DMSO) to assess autofluorescence.

-

-

Staining:

-

Aliquot 500 µL of the bacterial culture into microcentrifuge tubes for each this compound concentration and the control.

-

Add the corresponding this compound working solution to each tube.

-

Incubate the tubes with shaking at the optimal growth temperature for a defined period (e.g., 15-30 minutes).

-

-

Washing:

-

Pellet the cells by centrifugation (e.g., 5000 x g for 2 minutes).

-

Carefully remove the supernatant.

-

Resuspend the cell pellet in 1 mL of PBS.

-

Repeat the centrifugation and resuspension steps two more times to ensure the removal of unbound this compound.

-

-

Microscopy:

-

After the final wash, resuspend the cell pellet in a small volume of PBS (e.g., 50 µL).

-

Mount a small volume (e.g., 2 µL) of the cell suspension on a microscope slide with a coverslip.

-

Image the cells using a fluorescence microscope with the appropriate excitation and emission filters for this compound (Excitation/Emission λ ~490/510 nm).

-

Acquire images using consistent settings (e.g., exposure time, gain) for all samples to allow for direct comparison.

-

-

Analysis:

-

Visually inspect the images for staining patterns and background fluorescence.

-

Quantify the signal-to-background ratio (SBR) by measuring the mean fluorescence intensity of the stained cells and a background region in the same image.

-

The optimal this compound concentration is the one that provides the highest SBR with minimal background and no observable changes in cell morphology.

-

References

- 1. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Fluorescent Probes for Imaging Bacteria | Tocris Bioscience [tocris.com]

- 3. Gram Positive vs Gram Negative Bacteria Explained | Technology Networks [technologynetworks.com]

- 4. Gram-positive and gram-negative: What is the difference? [medicalnewstoday.com]

- 5. Mastering Gram Staining to Differentiate Gram-Positive and Gram-Negative Bacteria - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

A Step-by-Step Guide to sBADA Fluorescence Microscopy for Bacterial Cell Wall Analysis

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The bacterial cell wall, a unique and essential organelle, presents a primary target for antibiotic action. Visualizing the synthesis and dynamics of peptidoglycan (PG), the main component of the cell wall, is crucial for understanding bacterial growth, division, and the mechanisms of antibiotic resistance. Sulfonated BODIPY-FL 3-amino-D-alanine (sBADA) is a green fluorescent D-amino acid (FDAA) that serves as a powerful tool for in situ labeling of peptidoglycan in live bacteria.[1] This technology allows for the specific and covalent probing of bacterial growth with minimal perturbation. This document provides a comprehensive guide to utilizing this compound fluorescence microscopy for the study of bacterial cell wall biosynthesis, tailored for researchers in microbiology and professionals in drug development.

Principle of this compound Labeling

This compound is a hydrophilic and thermostable fluorescent probe that mimics D-alanine, a key component of the peptide side chains that cross-link the glycan strands in peptidoglycan.[1] During cell wall synthesis, bacteria incorporate this compound into their peptidoglycan via the activity of transpeptidases, the same enzymes responsible for cross-linking the cell wall. This incorporation results in the covalent labeling of newly synthesized peptidoglycan, allowing for the direct visualization of cell wall growth and remodeling. The fluorescence properties of this compound, with an excitation maximum around 490 nm and an emission maximum around 510 nm, make it suitable for standard fluorescence microscopy.[1]

Key Applications in Research and Drug Development

-

Visualizing Bacterial Growth and Morphology: Track the sites of new cell wall synthesis to understand bacterial growth patterns (e.g., polar, septal, or diffuse growth).

-

Screening for Antibiotic Effects: Assess the impact of antimicrobial compounds on peptidoglycan synthesis by observing changes in this compound incorporation.

-

Studying Cell Division: Investigate the dynamics of septum formation and cell separation.

-

High-Throughput Screening: Adaptable for high-content screening assays to identify novel antibacterial agents.[2]

Quantitative Data Summary

The following table summarizes representative quantitative data for this compound staining under different experimental conditions. Note that optimal conditions may vary depending on the bacterial species and growth medium.

| Bacterial Species | Growth Medium | This compound Concentration (mM) | Incubation Time | Mean Fluorescence Intensity (Arbitrary Units) |

| Escherichia coli | LB Broth | 0.5 | 30 min | 1500 ± 250 |

| Bacillus subtilis | TSB | 0.25 | 60 min | 2200 ± 300 |

| Caulobacter crescentus | PYE | 0.25 | 120 min | 1800 ± 200[3] |

| Staphylococcus aureus | BHI | 0.5 | 45 min | 2500 ± 350 |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

-

Reagent: this compound (Molecular Weight: 458.24 g/mol )

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Dissolve this compound in DMSO to a final concentration of 10 mM. For example, to prepare 100 µL of a 10 mM stock solution, dissolve 0.458 mg of this compound in 100 µL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -20°C, protected from light.

-

Protocol 2: Live Bacteria Staining with this compound

This protocol provides a general guideline for staining Gram-negative and Gram-positive bacteria. Optimization of this compound concentration and incubation time is recommended for each specific bacterial strain and experimental condition.

Materials:

-

Bacterial culture in exponential growth phase

-

This compound stock solution (10 mM in DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

-

Bacterial Cell Culture: Grow the bacterial strain of interest in a suitable liquid medium to the mid-exponential phase (e.g., OD600 of 0.4-0.6).

-

This compound Staining:

-

Dilute the this compound stock solution to the desired final concentration (e.g., 0.25-1.0 mM) in the bacterial culture medium.

-

Add the diluted this compound solution to the bacterial culture.

-

Incubate the culture under normal growth conditions (e.g., 37°C with shaking) for a specific duration. The incubation time can be varied for pulse-chase experiments:

-

Short Pulse (e.g., 5-15 minutes): To label active sites of peptidoglycan synthesis.

-

Long Pulse (e.g., one to two generations): To achieve uniform labeling of the entire cell wall.

-

-

-

Washing:

-

Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).

-

Discard the supernatant containing unbound this compound.

-

Resuspend the cell pellet in an equal volume of fresh, pre-warmed PBS.

-

Repeat the centrifugation and resuspension steps two more times to ensure complete removal of background fluorescence.

-

-

Microscopy Sample Preparation:

-

After the final wash, resuspend the bacterial pellet in a small volume of PBS.

-

Place a small drop (e.g., 2-5 µL) of the cell suspension onto a clean microscope slide.

-

Gently place a coverslip over the drop, avoiding air bubbles.

-

(Optional) For long-term imaging, an agarose pad can be prepared on the slide to immobilize the bacteria.

-

-

Fluorescence Imaging:

-

Immediately visualize the stained bacteria using a fluorescence microscope equipped with a suitable filter set for green fluorescence (Excitation: ~490 nm, Emission: ~510 nm).

-

Acquire images using a high-sensitivity camera.

-

For quantitative analysis, ensure that all imaging parameters (e.g., exposure time, laser power, gain) are kept consistent across all samples and controls.

-

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the key workflows and concepts in this compound fluorescence microscopy.

Caption: Experimental workflow for this compound fluorescence microscopy of bacteria.

Caption: Mechanism of this compound incorporation into bacterial peptidoglycan.

Troubleshooting

| Problem | Possible Cause | Solution |

| No or weak fluorescence signal | Insufficient this compound concentration or incubation time. | Increase this compound concentration and/or incubation time. Optimize for your specific bacterial strain. |

| Bacterial cells are not actively growing. | Ensure the culture is in the exponential growth phase. | |

| Incorrect microscope filter set. | Use a filter set appropriate for green fluorescence (e.g., FITC/GFP). | |

| High background fluorescence | Incomplete removal of unbound this compound. | Increase the number of washing steps with PBS. |

| Non-specific binding of this compound. | Decrease the this compound concentration. Ensure this compound is fully dissolved in DMSO before use. | |

| Cell death or altered morphology | This compound concentration is too high, leading to cytotoxicity. | Perform a toxicity assay to determine the optimal, non-toxic concentration of this compound for your bacterial strain. |

| Phototoxicity from excessive light exposure. | Minimize the exposure time and intensity of the excitation light during microscopy. |

Conclusion

This compound fluorescence microscopy is a versatile and powerful technique for the real-time visualization of bacterial cell wall synthesis. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to employ this method effectively. By enabling detailed investigation of peptidoglycan dynamics, this compound imaging can significantly contribute to our understanding of bacterial physiology and aid in the discovery of novel antimicrobial agents.

References

Application Notes and Protocols for Studying Bacterial Growth Using sBADA and Investigating Adenylate Cyclase Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the dynamics of bacterial growth is fundamental to microbiology and critical for the development of new antimicrobial agents. This document provides detailed application notes and protocols for utilizing sBADA (sulfonated BODIPY-FL 3-amino-D-alanine), a fluorescent D-amino acid (FDAA), to study bacterial growth by visualizing cell wall synthesis. Furthermore, it details methods to investigate the role of bacterial adenylate cyclase (AC) signaling pathways in regulating this growth. This compound is incorporated into peptidoglycan at sites of active biosynthesis, offering a powerful tool for real-time, specific, and covalent labeling of bacterial growth with minimal perturbation.[1][2] Concurrently, assays to measure adenylate cyclase activity provide insights into the signaling cascades that govern cellular responses, including proliferation.

Application Note 1: Visualizing and Quantifying Bacterial Growth with this compound

Principle:

This compound, a green fluorescent D-amino acid, is metabolically incorporated into the peptidoglycan of live bacteria by transpeptidases during cell wall synthesis.[3] The intensity of the fluorescent signal from incorporated this compound is directly correlated with the rate of peptidoglycan synthesis and, by extension, bacterial growth and metabolic activity.[3] This allows for the direct visualization of active growth sites and the quantification of growth dynamics.

Applications:

-

Real-time monitoring of bacterial growth: Visualize and quantify the growth of individual bacterial cells and populations over time.

-

Screening for antimicrobial compounds: Identify compounds that inhibit cell wall synthesis by observing a decrease or alteration in this compound incorporation.

-

Studying bacterial division and morphology: Observe patterns of cell wall synthesis to understand mechanisms of cell division and morphogenesis.

-

In situ analysis of bacterial growth: Study bacterial growth in complex environments, such as biofilms or within host tissues.

Quantitative Data Presentation

The following table summarizes key optical and physical properties of this compound, as well as typical experimental parameters for its use.

| Property | Value | Reference |

| Excitation Wavelength (λex) | ~490 nm | --INVALID-LINK--, --INVALID-LINK-- |

| Emission Wavelength (λem) | ~510 nm | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 458.24 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Typical Labeling Concentration | 100 µM - 1 mM | |

| Typical Labeling Time | 30 seconds to several generations |

The signal-to-noise ratio of FDAA labeling can vary depending on the bacterial species and the specific FDAA used. The following table provides example signal-to-noise ratios for different FDAAs in E. coli and B. subtilis.

| FDAA | Signal-to-Noise Ratio (E. coli) | Signal-to-Noise Ratio (B. subtilis) | Reference |

| HADA | 6.3 | 2.69 | |

| NADA | 1.9 | 1.55 | |

| TDL | 1.07 | 2.91 |

Experimental Protocol: Bacterial Labeling with this compound

This protocol describes the general procedure for labeling live bacteria with this compound for fluorescence microscopy.

Materials:

-

This compound

-

Bacterial culture in logarithmic growth phase

-

Appropriate growth medium

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde in PBS or cold 70% ethanol)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store at -20°C, protected from light.

-

Bacterial Culture Preparation: Grow bacteria to the mid-logarithmic phase in their standard growth medium.

-

Labeling:

-

Add this compound stock solution to the bacterial culture to a final concentration of 100 µM to 1 mM. The optimal concentration should be determined empirically for each bacterial species and experimental condition.

-

Incubate the culture under normal growth conditions for a desired period. For rapidly growing species like E. coli, labeling can be as short as 30 seconds to visualize active growth zones. For tracking growth over generations, longer incubation times can be used.

-

-

Washing and Fixation:

-

To stop the labeling, pellet the bacteria by centrifugation (e.g., 5000 x g for 5 minutes).

-

Resuspend the pellet in fresh, pre-warmed growth medium or PBS to wash away unincorporated this compound. Repeat this step twice.

-

(Optional but recommended for endpoint assays) Fix the cells by resuspending the pellet in a suitable fixative. For example, incubate in 4% paraformaldehyde for 20 minutes at room temperature or in cold 70% ethanol for 10 minutes.

-

-

Microscopy:

-

Mount a small volume of the labeled and washed bacterial suspension on a microscope slide.

-

Visualize the cells using a fluorescence microscope equipped with a filter set appropriate for the green fluorescence of this compound (excitation ~490 nm, emission ~510 nm).

-

This compound Labeling and Visualization Workflow

Caption: Workflow for labeling bacterial peptidoglycan with this compound.

Application Note 2: Investigating the Role of Adenylate Cyclase in Bacterial Growth

Principle:

Bacterial adenylate cyclases (AC) are enzymes that catalyze the conversion of ATP to cyclic AMP (cAMP). cAMP is a crucial second messenger that, in complex with the Catabolite Activator Protein (CAP), regulates the expression of numerous genes involved in various cellular processes, including metabolism, virulence, and stress response, which in turn can influence bacterial growth. Measuring AC activity under different conditions can provide insights into the signaling pathways that control bacterial proliferation.

Applications:

-

Characterizing signaling pathways: Elucidate the role of cAMP signaling in bacterial growth and survival.

-

Identifying modulators of AC activity: Screen for compounds that activate or inhibit bacterial AC as potential novel antimicrobial agents.

-

Understanding environmental responses: Investigate how bacteria modulate their growth in response to environmental cues (e.g., nutrient availability) via cAMP signaling.

Quantitative Data Presentation